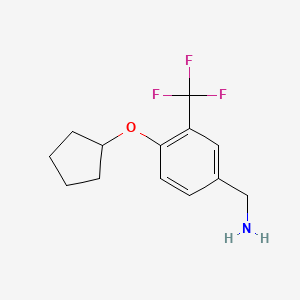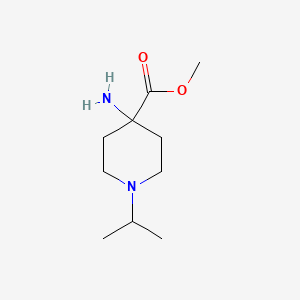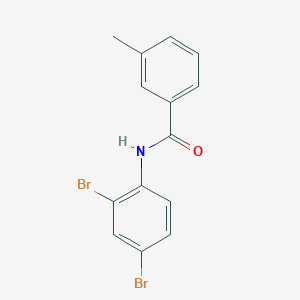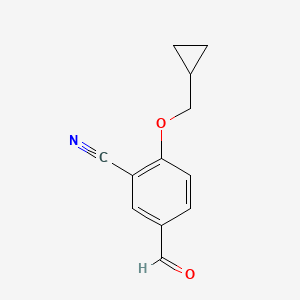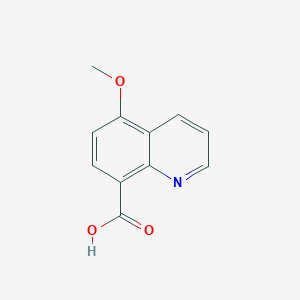
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant odors and are often found in fragrances and flavorings. This particular compound features both nitro and bromo substituents, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed:
Reduction of Nitro Group: 2-(4-aminophenyl)-2-(3-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-nitrophenyl)-2-(3-methoxyphenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with enzymes or receptors.
Industry:
- Utilized in the production of fragrances and flavorings.
- Explored for use in materials science for the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exerts its effects would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromo groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which might affect its reactivity and applications.
Methyl 2-(3-bromophenyl)acetate:
Uniqueness: Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both nitro and bromo groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents might make it particularly useful in specific synthetic pathways or as a precursor to more complex molecules.
Eigenschaften
Molekularformel |
C15H12BrNO4 |
|---|---|
Molekulargewicht |
350.16 g/mol |
IUPAC-Name |
methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(11-3-2-4-12(16)9-11)10-5-7-13(8-6-10)17(19)20/h2-9,14H,1H3 |
InChI-Schlüssel |
NCNVMUNDVWVKJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
